molecular formula C7H11ClN2O2 B2361118 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride CAS No. 2418662-38-9

2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride

Cat. No.: B2361118
CAS No.: 2418662-38-9
M. Wt: 190.63
InChI Key: DNDJJXLSBAPYEW-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .

The compound has an InChI code of 1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H .

Scientific Research Applications

Photodimerization in Aqueous Solution

2-aminopyridine hydrochloride, structurally similar to 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride, has been studied for its complex formation and photodimerization reactions. Specifically, when in a 2:1 guest-host complex with cucurbit[7]uril (CB[7]), 2-aminopyridine hydrochloride undergoes a stereoselective [4+4] photodimerization reaction in aqueous solution. This reaction exclusively yields the anti-trans isomer of 4,8-diamino-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-3,7,9,11-tetraene, and the photodimer product's encapsulation in the CB[7] cavity stabilizes it against rearomatization to the 2-aminopyridine monomer at room temperature (Wang, Yuan, & Macartney, 2006).

Crystal Structure and Interactions

The crystal structure of compounds related to 2-aminopyridine hydrochloride has been extensively studied. For instance, the crystal structure of fluroxypyr (a pyridine herbicide) demonstrates N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions, forming a three-dimensional network within the chains of molecules (Park, Choi, Kwon, & Kim, 2016).

Ligand Components in Metal Complexes

4-carboxy-1,8-naphthyrid-2-yl moiety, derived from 2-aminopyridine, is notable for promoting lower energy electronic absorption in its metal complexes and providing a tether for anchoring the ligand to a semiconductor surface. The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester can be obtained from 2-aminopyridine, and Pfitzinger-type condensation of this molecule with a 2-acetylazaaromatic species directly provides bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong, Zhou, & Thummel, 2008).

Safety and Hazards

The safety information for 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . These compounds could be evaluated for their anti-fibrotic activities among other potential uses .

Properties

IUPAC Name

2-(2-aminopyridin-4-yl)oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJJXLSBAPYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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